molecular formula C15H21NOS B13738198 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone

Cat. No.: B13738198
M. Wt: 263.4 g/mol
InChI Key: MDTUYJDHQSNGOY-UHFFFAOYSA-N
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Description

3-(3-Azabicyclo[322]non-3-yl)-1-(2-thienyl)-1-propanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with a thienyl ketone under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Azabicyclo[3.2.2]non-3-yl)propyl phenyl sulfide hydrochloride
  • 3-(3-Azabicyclo[3.2.2]non-3-yl)propyl phenyl sulfone hydrochloride

Uniqueness

Compared to similar compounds, 3-(3-Azabicyclo[322]non-3-yl)-1-(2-thienyl)-1-propanone stands out due to its unique bicyclic structure and the presence of the thienyl group

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.2]nonan-3-yl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2

InChI Key

MDTUYJDHQSNGOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)CCC(=O)C3=CC=CS3

Origin of Product

United States

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